molecular formula C11H10ClNO2 B13334759 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid

2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid

Cat. No.: B13334759
M. Wt: 223.65 g/mol
InChI Key: AJJYEGFGOWVQTO-UHFFFAOYSA-N
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Description

2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . This compound is characterized by the presence of a but-3-yn-1-yl group attached to an amino group, which is further connected to a 5-chlorobenzoic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid typically involves the reaction of 5-chlorobenzoic acid with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid involves its ability to form covalent bonds with target molecules. The alkyne group can participate in click chemistry reactions, allowing for the attachment of various functional groups. This property makes it useful in the design of chemical probes and bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid is unique due to its specific combination of a but-3-yn-1-yl group and a 5-chlorobenzoic acid moiety. This structure allows it to participate in a wide range of chemical reactions, making it versatile for various research applications. Its ability to form covalent bonds with target molecules through click chemistry reactions further enhances its utility in scientific research .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-(but-3-ynylamino)-5-chlorobenzoic acid

InChI

InChI=1S/C11H10ClNO2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11(14)15/h1,4-5,7,13H,3,6H2,(H,14,15)

InChI Key

AJJYEGFGOWVQTO-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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